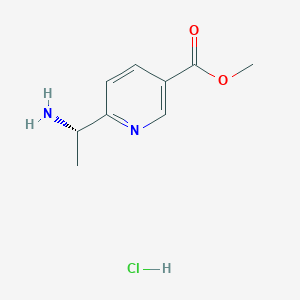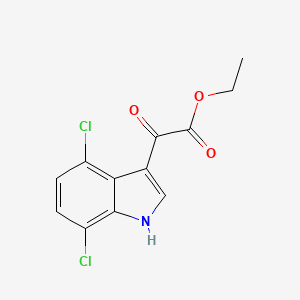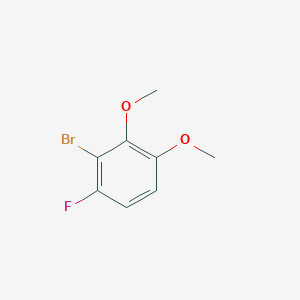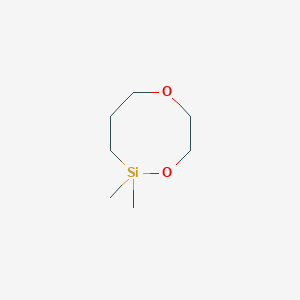
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-yliden)acetamid ist eine organische Verbindung, die zur Klasse der Thiazolidinone gehört. Thiazolidinone sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-yliden)acetamid beinhaltet typischerweise die Reaktion von 4-Methylbenzaldehyd mit Thiosemicarbazid zur Bildung eines Thiosemicarbazon-Zwischenprodukts. Dieses Zwischenprodukt wird dann mit Chloressigsäure cyclisiert, um die gewünschte Thiazolidinon-Verbindung zu erhalten. Die Reaktionsbedingungen beinhalten oft das Rückflussen in Ethanol oder einem anderen geeigneten Lösungsmittel, wobei eine Base wie Natriumacetat vorhanden ist, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, das Laborsyntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-yliden)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.
Substitution: Der Thiazolidinonring kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Thiazolidinone, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Potenzieller Einsatz als entzündungshemmendes oder krebshemmendes Mittel.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-yliden)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise könnte seine antimikrobielle Aktivität auf die Hemmung bakterieller Enzyme oder die Störung der Integrität der Zellmembran zurückzuführen sein. Im Falle seiner entzündungshemmenden Wirkungen könnte die Verbindung die Produktion von pro-inflammatorischen Zytokinen hemmen oder Signalwege modulieren, die an Entzündungen beteiligt sind.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidindione: Bekannt für ihre antidiabetischen Eigenschaften.
Thiazolidinone: Eine breitere Klasse mit vielfältigen biologischen Aktivitäten.
Einzigartigkeit
N-(4-Methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-yliden)acetamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Im Vergleich zu anderen Thiazolidinonen kann diese Verbindung unterschiedliche pharmakologische Eigenschaften aufweisen, was sie zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C12H12N2O2S |
|---|---|
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-10(15)6-12-14-11(16)7-17-12/h2-6H,7H2,1H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
GJXAMSUVGWUBBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2NC(=O)CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


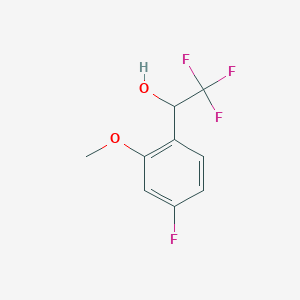
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)



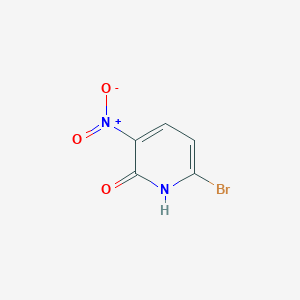
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
